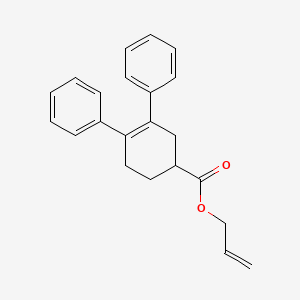
propan-2-yl N'-benzoylcarbamimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl N’-benzoylcarbamimidate is an organic compound that belongs to the class of carbamimidates It is characterized by the presence of a benzoyl group attached to a carbamimidate moiety, with an isopropyl group (propan-2-yl) attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-2-yl N’-benzoylcarbamimidate can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with isopropyl carbamimidate under basic conditions. The reaction typically proceeds as follows:
Reactants: Benzoyl chloride and isopropyl carbamimidate.
Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The reactants are mixed in an appropriate solvent, such as dichloromethane or tetrahydrofuran, and stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of propan-2-yl N’-benzoylcarbamimidate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl N’-benzoylcarbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamimidate group to other functional groups, such as amines.
Substitution: The benzoyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used to substitute the benzoyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl oxides, while reduction can produce benzoyl amines.
Aplicaciones Científicas De Investigación
Propan-2-yl N’-benzoylcarbamimidate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of propan-2-yl N’-benzoylcarbamimidate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparación Con Compuestos Similares
Propan-2-yl N’-benzoylcarbamimidate can be compared with other similar compounds, such as:
Benzoylcarbamimidates: These compounds share the benzoylcarbamimidate core structure but differ in the substituents attached to the nitrogen atom.
Isopropylcarbamimidates: These compounds have the isopropyl group attached to the carbamimidate moiety but may have different acyl groups.
Benzoyl derivatives: Compounds with a benzoyl group attached to various functional groups, such as benzoyl amines or benzoyl alcohols.
The uniqueness of propan-2-yl N’-benzoylcarbamimidate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
propan-2-yl N'-benzoylcarbamimidate |
InChI |
InChI=1S/C11H14N2O2/c1-8(2)15-11(12)13-10(14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,12,13,14) |
Clave InChI |
ONDFCFLENMEXQE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=NC(=O)C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



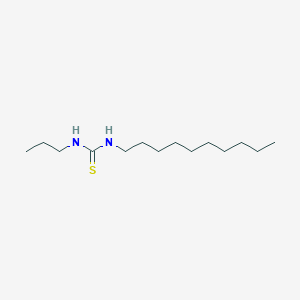

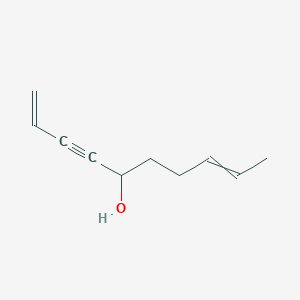
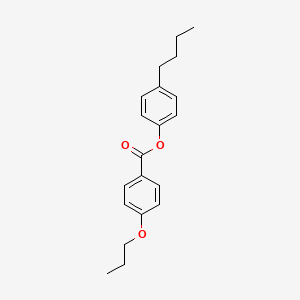
![1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene](/img/structure/B14516553.png)

![Triethyl[(furan-2-yl)oxy]silane](/img/structure/B14516565.png)
![1,5-Dinitro-2,4-bis[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14516566.png)
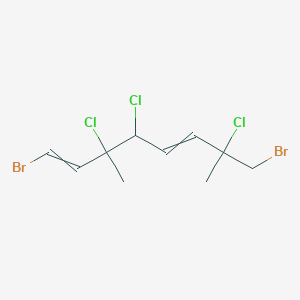
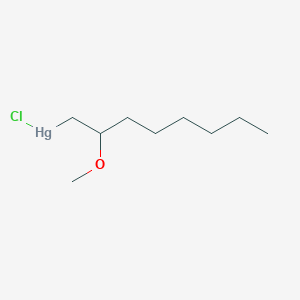
![4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B14516583.png)
